molecular formula C24H18BrNO6 B11065574 N-{7-[(2-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-{7-[(2-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B11065574
M. Wt: 496.3 g/mol
InChI Key: LKVJSMBPDPJFSP-UHFFFAOYSA-N
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Description

N-{7-[(2-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound characterized by its unique structure, which includes a bromophenyl group and a benzodioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{7-[(2-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-{7-[(2-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .

Scientific Research Applications

N-{7-[(2-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{7-[(2-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxin derivatives and bromophenyl-containing compounds. Examples include:

Uniqueness

What sets N-{7-[(2-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C24H18BrNO6

Molecular Weight

496.3 g/mol

IUPAC Name

N-[7-(2-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C24H18BrNO6/c25-17-4-2-1-3-15(17)23(27)16-12-21-22(32-10-9-31-21)13-18(16)26-24(28)14-5-6-19-20(11-14)30-8-7-29-19/h1-6,11-13H,7-10H2,(H,26,28)

InChI Key

LKVJSMBPDPJFSP-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC4=C(C=C3C(=O)C5=CC=CC=C5Br)OCCO4

Origin of Product

United States

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